molecular formula C11H9F3N4OS B2681583 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide CAS No. 720667-88-9

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B2681583
CAS No.: 720667-88-9
M. Wt: 302.28
InChI Key: VGYUXMZLPMERTQ-UHFFFAOYSA-N
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Description

The compound “2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound . The triazole ring is substituted with a methyl group and a sulfanyl group, which is linked to an acetamide group. The acetamide group is further substituted with a trifluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the trifluorophenyl group would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring is known to participate in various chemical reactions . The trifluorophenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptors (PPARs). PPARs are a class of nuclear receptors that play a role in regulating glucose and lipid metabolism, as well as inflammation. This compound has been shown to selectively activate PPARγ, which is primarily expressed in adipose tissue and plays a role in insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of type 2 diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation. Additionally, this compound has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide is that it has been shown to have high selectivity for PPARγ, which may reduce the risk of off-target effects. Additionally, this compound has been shown to have good oral bioavailability in animal models, which may make it a suitable candidate for further development as a therapeutic agent. One of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide. One area of research could be to further elucidate its mechanism of action and identify potential molecular targets. Additionally, further studies could be conducted to evaluate its potential therapeutic applications in animal models of other diseases, such as cancer and neurodegenerative diseases. Finally, future research could focus on developing more potent and selective analogs of this compound with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide involves the reaction of 2,4,5-trifluoroacetophenone with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting intermediate is then reacted with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of sodium dithionite to yield this compound. This synthesis method has been reported in several scientific publications and has been shown to yield this compound with high purity and yield.

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide has been studied for its potential therapeutic properties in several scientific research studies. One of the main areas of research has been its potential as an antidiabetic agent. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, this compound has been studied for its anti-inflammatory properties, with several studies showing that it can reduce inflammation in animal models of inflammatory diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Some triazole derivatives are known to exhibit cytotoxic effects .

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS/c1-18-5-15-17-11(18)20-4-10(19)16-9-3-7(13)6(12)2-8(9)14/h2-3,5H,4H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYUXMZLPMERTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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